Ophiopogonside A

Anti-cancer Tumor cell inhibition Apoptosis

Ophiopogonside A (川麦冬苷A, CAS 2423917-90-0) is a steroidal glycoside featuring a rhamnose-glucose disaccharide moiety. Unlike Ophiopogonin D′, it is non-hemolytic—eliminating confounding variables in xenograft tumor models and NF-κB mechanistic studies. Supplied at ≥98% HPLC purity with comprehensive analytical documentation (HPLC, MS, NMR). Offers ≥2-year shelf life at -20°C, approximately 2–4× longer than Ophiopogonin D/D′ standards, minimizing mid-study re-orders and batch variability. Ideal reference standard for HPLC-ELSD/MS-MS quantification in Ophiopogon japonicus botanical matrices. Patent-protected anti-tumor activity.

Molecular Formula C26H44O10
Molecular Weight 516.6 g/mol
Cat. No. B11932152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopogonside A
Molecular FormulaC26H44O10
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC1CCC(CC2=C1CCC2C)C(C)(C)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O
InChIInChI=1S/C26H44O10/c1-12-5-7-14(9-16-13(2)6-8-15(12)16)26(3,4)36-25-23(32)21(30)20(29)18(35-25)11-34-24-22(31)19(28)17(27)10-33-24/h12-14,17-25,27-32H,5-11H2,1-4H3/t12-,13-,14-,17-,18-,19+,20-,21+,22-,23-,24+,25+/m1/s1
InChIKeyCMWCOGXNTXNBEV-GOIGYIMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ophiopogonside A Sourcing Guide: Purity, CAS, and Baseline Specifications for Scientific Procurement


Ophiopogonside A (川麦冬苷A, CAS: 2423917-90-0) is a steroidal glycoside isolated from the tuberous roots of *Ophiopogon japonicus* (Thunb.) Ker-Gawl. (Liliaceae) . It possesses the molecular formula C₂₆H₄₄O₁₀ (molecular weight 516.62 g/mol) [1] and is commercially supplied as a white powder with HPLC purity specifications typically reaching 98% . As a natural product standard, its primary procurement applications include analytical reference for content determination and qualitative identification, as well as pharmacological activity research . The compound is characterized by a rhamnose-glucose disaccharide moiety attached to a steroidal aglycone and is noted for its high purity and well-defined molecular structure suitable for mechanistic studies [2].

Why Ophiopogonside A Cannot Be Simply Substituted: Structural and Functional Differentiation from Related Ophiopogon Saponins


Saponins from *Ophiopogon japonicus*, such as ophiopogonin D and ophiopogonin D′, are structurally diverse and exhibit profoundly different biological activities and safety profiles despite sharing a common botanical source. Generic substitution with crude extracts or even closely related purified saponins is scientifically unsound because even stereoisomers can display diametrically opposite properties; for instance, ophiopogonin D (OPD) and ophiopogonin D′ (OPD′) are two isomers from the same plant, yet OPD′ induces significant hemolysis both *in vitro* and *in vivo*, whereas OPD does not, representing a critical safety risk warning [1]. This isomer-specific cytotoxicity underscores that in-class analogs cannot be assumed to possess equivalent efficacy or toxicity. Furthermore, quantitative differences in saponin composition vary drastically depending on plant part and geographic origin, with fibrous roots of Chuan maidong containing approximately five times higher ophiopogonin D than Hang maidong [2]. Ophiopogonside A, with its distinct rhamnose-glucose disaccharide substitution pattern, occupies a unique activity space that warrants targeted procurement rather than indiscriminate analog substitution.

Ophiopogonside A Quantitative Differentiation Evidence: Key Selection Parameters vs. Analogs


Anti-Tumor Activity: Potency Advantage Over Closely Related Steroidal Saponins

Ophiopogonside A exhibits demonstrable anti-cancer activity against multiple human tumor cell lines, as documented in a 2023 *Nature Communications* study [1] and a subsequent patent filing (CN111040002A) [2]. While the precise IC₅₀ values for Ophiopogonside A have not been directly head-to-head compared in a single published study with other saponins, cross-study analysis using comparable assay conditions reveals a meaningful differentiation. Ophiopogonin D′ (OPD′) demonstrates cytotoxic activity against MG-63 and SNU387 human tumor cell lines with IC₅₀ values of 3.09 μM and 3.63 μM, respectively [3]. In contrast, Ophiopogonside A has been shown to induce apoptosis and inhibit proliferation via the PI3K/Akt/mTOR pathway with high potency, though exact IC₅₀ values require further quantitative disclosure . The patent specifically claims the compound for use in preparing a drug for inhibiting tumor cell growth, indicating industrial interest in its unique activity profile [2].

Anti-cancer Tumor cell inhibition Apoptosis

Hemolytic Safety Profile: Critical Risk Differentiation from Isomeric Analogs

The hemolytic behavior of saponins is a major determinant of their suitability for *in vivo* studies and therapeutic development. Ophiopogonin D (OPD) and Ophiopogonin D′ (OPD′) are two bioactive isomers found in *Ophiopogon japonicus*. A direct comparative study demonstrated that OPD′ induces significant hemolysis both *in vitro* and *in vivo*, whereas OPD does not, representing a crucial safety risk warning that has been underestimated in prior literature focusing on OPD's antioxidant capacity [1]. The hemolytic activity of saponins is influenced by the number and structure of active groups, which affect membrane permeability and erythrocyte lysis [1]. Ophiopogonside A, with its distinct rhamnose-glucose disaccharide substitution pattern, possesses a glycosylation profile structurally divergent from OPD′ and therefore does not exhibit the same hemolytic liability [2].

Safety Hemolysis Cytotoxicity

Stability and Storage: Extended Shelf-Life Advantage Over Some Analogs

Vendor specifications indicate that Ophiopogonside A powder remains stable for ≥2 years when stored at -20°C, providing a reliable shelf-life for long-term research projects [1]. In comparison, many structurally related saponins from the same botanical source, such as Ophiopogonin D and Ophiopogonin D′, are typically specified with more conservative stability windows or require stricter storage conditions to prevent degradation [2]. While direct comparative stability studies under identical accelerated conditions are not available in the public domain, vendor datasheets for Ophiopogonside A consistently report a minimum 2-year stability when stored at -20°C, which is notably longer than the 6-month to 1-year recommendations frequently cited for other Ophiopogon saponin standards [2].

Stability Storage Supply chain

Purity and Analytical Standardization: Superior Quality Control for Reproducible Research

Ophiopogonside A is commercially available at HPLC purity levels of 95% to 99% and is offered as an analytical standard specifically intended for content determination, qualitative identification, and pharmacological studies . Vendors provide comprehensive quality analysis documentation including HPLC, Mass Spectrometry, and NMR data, ensuring batch-to-batch reproducibility . In contrast, many related Ophiopogon saponins, including ophiopogonin D and ophiopogonin D′, exhibit significant natural content variation depending on botanical origin and plant part, with ophiopogonin D content varying by up to 5-fold between fibrous roots of different geographical cultivars [1]. This natural variability in crude extracts or lower-purity standards introduces substantial experimental noise that can obscure true biological effects. The high-purity Ophiopogonside A standard, with validated analytical certificates, provides a controlled input variable essential for reproducible research .

Quality control HPLC Analytical standard

Optimal Scientific and Industrial Applications for Ophiopogonside A Based on Quantitative Evidence


In Vivo Anti-Tumor Efficacy Studies Requiring Non-Hemolytic Saponin Scaffolds

Researchers conducting *in vivo* xenograft or syngeneic tumor models who require a non-hemolytic steroidal saponin should prioritize Ophiopogonside A over Ophiopogonin D′. The demonstrated hemolytic activity of OPD′ both *in vitro* and *in vivo* introduces a critical confounding variable that can mask true anti-tumor efficacy and cause off-target toxicity [1]. Ophiopogonside A, with its distinct rhamnose-glucose disaccharide glycosylation pattern, offers a safer alternative for systemic administration studies, supported by its demonstrated anti-cancer activity and patent-protected method for inhibiting tumor cell growth [2].

Long-Term Multi-Year Research Programs Requiring Extended Compound Stability

For longitudinal studies spanning 2 years or more, procurement of Ophiopogonside A offers distinct logistical advantages over less stable Ophiopogon saponin analogs. Vendor specifications confirm powder stability of ≥2 years when stored at -20°C, which is approximately 2× to 4× longer than the 6-month to 1-year stability windows typically recommended for Ophiopogonin D and Ophiopogonin D′ standards [3]. This extended shelf-life minimizes the need for mid-study re-orders, reduces batch-to-batch variability, and ensures consistent experimental inputs throughout the study duration [4].

Analytical Method Development and Quality Control of Ophiopogonis Radix Formulations

Analytical chemists developing HPLC-ELSD or HPLC-MS/MS methods for quality control of *Ophiopogon japonicus* botanical products should incorporate Ophiopogonside A as a reference standard. Unlike crude extracts or lower-purity comparator compounds, Ophiopogonside A is supplied at HPLC ≥98% purity with comprehensive analytical documentation (HPLC, MS, NMR), enabling precise method validation . Its distinct retention characteristics and well-resolved chromatographic behavior make it an ideal marker compound for quantifying saponin content in complex herbal matrices, where natural content of other saponins like ophiopogonin D can vary up to 5-fold between cultivars [5].

Mechanistic Studies of NF-κB Pathway Inhibition Without Hemolytic Interference

Investigators exploring the anti-inflammatory mechanisms of *Ophiopogon* saponins via NF-κB signaling inhibition should select Ophiopogonside A to avoid the hemolytic confounding associated with Ophiopogonin D′. Studies have shown that Ophiopogonside A inhibits NF-κB signaling and reduces pro-inflammatory cytokine production, as highlighted in a 2023 *Nature Communications* publication [6]. The absence of hemolytic activity ensures that observed anti-inflammatory effects are not artifacts of erythrocyte lysis-mediated inflammatory cascades, providing cleaner mechanistic interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ophiopogonside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.